DavePhos-Pd-G3, AldrichCPR
Overview
Description
It is a modified version of the second-generation precatalyst, synthesized by Buchwald and coworkers through the methylation of the amino group present on the biphenyl backbone . This compound is widely used as a catalyst in various cross-coupling reactions due to its versatility, long life in solutions, and solubility in various organic solvents .
Scientific Research Applications
DavePhos-Pd-G3 has a wide range of scientific research applications, including but not limited to:
Chemistry: It is extensively used as a catalyst in various cross-coupling reactions to form C-C and C-N bonds, which are crucial in the synthesis of complex organic molecules
Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals and natural products
Medicine: It is employed in the synthesis of drug molecules and intermediates, contributing to the development of new therapeutic agents
Industry: It is used in the production of fine chemicals, agrochemicals, and materials science
Mechanism of Action
Target of Action
DavePhos-Pd-G3, also known as MFCD27978422, is a modified G3 precatalyst . It primarily targets various cross-coupling reactions . These reactions are fundamental processes in organic chemistry, used to create carbon-carbon bonds between two different organic fragments.
Mode of Action
The compound interacts with its targets by acting as a catalyst In the case of DavePhos-Pd-G3, it facilitates the formation of carbon-carbon bonds in cross-coupling reactions .
Biochemical Pathways
The biochemical pathways affected by DavePhos-Pd-G3 are those involved in the formation of carbon-carbon bonds. These include the Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . The downstream effects of these reactions are the formation of new organic compounds, which can be used in various applications, from pharmaceuticals to materials science.
Result of Action
The result of DavePhos-Pd-G3’s action is the efficient formation of carbon-carbon bonds in various cross-coupling reactions . This leads to the creation of new organic compounds, which can be used in a wide range of applications.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
DavePhos-Pd-G3, AldrichCPR plays a significant role in biochemical reactions, particularly in cross-coupling reactions . It interacts with various enzymes and proteins to facilitate these reactions. The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available resources.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a catalyst in various cross-coupling reactions . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The specific details of these interactions are not mentioned in the available resources.
Preparation Methods
DavePhos-Pd-G3 is synthesized from the second-generation precatalyst by methylation of the amino group on the biphenyl backbone . The synthetic route involves the following steps:
Starting Material: The second-generation precatalyst is used as the starting material.
Methylation: The amino group on the biphenyl backbone is methylated using appropriate methylating agents under controlled reaction conditions.
Purification: The resulting product is purified to obtain DavePhos-Pd-G3 with high purity.
Industrial production methods involve scaling up the synthetic route while ensuring the reaction conditions are optimized for large-scale production. The compound is then purified and tested for quality assurance before being made available for commercial use .
Chemical Reactions Analysis
DavePhos-Pd-G3 undergoes various types of reactions, primarily serving as a catalyst in cross-coupling reactions . Some of the common reactions it catalyzes include:
Buchwald-Hartwig Cross Coupling Reaction: This reaction involves the coupling of aryl halides with amines to form C-N bonds.
Heck Reaction: This reaction involves the coupling of aryl halides with alkenes to form substituted alkenes.
Hiyama Coupling: This reaction involves the coupling of organosilanes with aryl halides to form biaryl compounds.
Negishi Coupling: This reaction involves the coupling of organozinc compounds with aryl halides to form biaryl compounds.
Sonogashira Coupling: This reaction involves the coupling of aryl halides with terminal alkynes to form substituted alkynes.
Stille Coupling: This reaction involves the coupling of organostannanes with aryl halides to form biaryl compounds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds.
Common reagents and conditions used in these reactions include aryl halides, amines, alkenes, organosilanes, organozinc compounds, terminal alkynes, organostannanes, boronic acids, and appropriate solvents and bases . The major products formed from these reactions are biaryl compounds, substituted alkenes, substituted alkynes, and C-N bond-containing compounds .
Comparison with Similar Compounds
DavePhos-Pd-G3 is unique due to its modified structure, which provides enhanced stability and reactivity compared to other similar compounds . Some similar compounds include:
BrettPhos Pd G3: Another third-generation palladium precatalyst with similar applications but different structural modifications
RuPhos Pd G3: A third-generation palladium precatalyst with different ligand structures, offering distinct reactivity profiles
XPhos Pd G3: A third-generation palladium precatalyst with different ligand structures, used in similar cross-coupling reactions
SPhos Pd G3: Another third-generation palladium precatalyst with different ligand structures, providing unique reactivity and stability
DavePhos-Pd-G3 stands out due to its specific ligand modifications, which enhance its solubility, stability, and catalytic efficiency in various cross-coupling reactions .
Properties
IUPAC Name |
2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36NP.C12H10N.CH4O3S.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDJJLODFHACTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N2O3PPdS- | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1445085-87-9 | |
Record name | 2'-(dicyclohexylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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